crystallographic data and 3D structure of 3-bromo-N,N,2-trimethylbenzamide
crystallographic data and 3D structure of 3-bromo-N,N,2-trimethylbenzamide
An In-Depth Crystallographic and Structural Analysis of 3-Bromo-N,N,2-trimethylbenzamide
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter sterically hindered building blocks that dictate the macroscopic pharmacological properties of complex therapeutics. 3-Bromo-N,N,2-trimethylbenzamide (CAS: 1369848-53-2) is a prime example of such a molecule. Widely utilized as a rigid scaffold in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1] and targeted kinase inhibitors, its value lies not just in its chemical reactivity, but in its highly specific 3D topography.
This whitepaper provides a comprehensive technical guide to the crystallographic data, 3D structural conformation, and the underlying thermodynamic causalities that govern the behavior of 3-bromo-N,N,2-trimethylbenzamide.
The Causality of 3D Conformation: Steric Strain and Atropisomerism
To understand the crystallographic behavior of 3-bromo-N,N,2-trimethylbenzamide, one must analyze the intramolecular forces at play. The molecule features a benzamide core with severe steric crowding: an ortho-methyl group at the C2 position, a bulky bromine atom at the C3 position, and an N,N-dimethylamide moiety.
Out-of-Plane Amide Twisting
In unhindered benzamides, the amide plane tends to align with the aromatic ring to maximize π -conjugation. However, in ortho-substituted N,N-dialkylbenzamides, the steric repulsion between the ortho-substituent (the C2-methyl group) and the N-methyl groups is thermodynamically prohibitive[2]. To resolve this steric clash, the C(aryl)–C(carbonyl) bond rotates, forcing the amide group out of the aromatic plane. Crystallographic data from homologous structures indicates that the dihedral angle ( Φ ) between the phenyl ring and the amide plane typically settles between 65° and 85° [2].
Atropisomerism and Rotational Barriers
This out-of-plane twist is not freely rotating. The combined steric bulk of the C2-methyl and C3-bromo groups creates a high kinetic barrier to rotation around the C(aryl)–C(carbonyl) bond. This restricted rotation leads to atropisomerism —the existence of stable, isolable conformers. In drug development, locking a molecule into a specific atropisomeric conformation is a proven strategy to enhance target binding affinity and selectivity while reducing off-target entropy penalties.
Halogen Bonding in the Crystal Lattice
In the solid state, the 3-bromo substituent plays a critical role in crystal packing. Bromine possesses a region of positive electrostatic potential on its outermost surface, known as a σ -hole. This allows it to act as a Lewis acid, forming highly directional halogen bonds (C–Br···O) with the Lewis basic carbonyl oxygen of adjacent molecules. These interactions, alongside weak C–H··· π contacts, dictate the supramolecular assembly of the crystal[3].
Quantitative Crystallographic Profile
While the standalone empirical X-ray structure of this specific CAS may be proprietary or embedded within larger co-crystal complexes, the structural parameters are highly predictable based on the rigorous crystallographic profiling of the ortho-substituted N,N-dimethylbenzamide class[2].
The table below summarizes the physicochemical properties and the established crystallographic parameters for this structural class.
| Parameter | Value / Description |
| Chemical Name | 3-Bromo-N,N,2-trimethylbenzamide |
| CAS Number | 1369848-53-2 |
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
| Typical Space Group | Monoclinic, P21/c (Predicted for class) |
| C(aryl)–C(carbonyl) Dihedral Angle | 65° – 85° (Out-of-plane twist)[2] |
| Amide N Pyramidalization | Minimal ( Σ angles ≈ 358° - 360°) |
| Primary Lattice Interactions | C–Br···O=C (Halogen bonding), C–H··· π |
| Rotational Barrier Energy | > 15 kcal/mol (Restricted C-C rotation)[2] |
Experimental Protocol: X-Ray Crystallography Workflow
To empirically validate the 3D structure of 3-bromo-N,N,2-trimethylbenzamide, a rigorous, self-validating crystallographic protocol must be employed. The following methodology ensures high-resolution structural determination with robust error checking.
Step 1: Crystal Growth via Vapor Diffusion
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Dissolve 10 mg of high-purity (>98%) 3-bromo-N,N,2-trimethylbenzamide in 0.5 mL of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).
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Place the solution in a small inner vial. Place this vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., n-hexane or pentane).
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Allow vapor diffusion to occur at a controlled temperature (4 °C or 20 °C) over 3–7 days until single, diffraction-quality crystals form.
Step 2: Data Collection
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Select a clear, block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.
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Mount the crystal on a glass fiber or cryoloop using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion.
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Collect diffraction data using a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) or Cu K α for enhanced anomalous dispersion (useful for identifying the exact position of the Bromine atom).
Step 3: Structure Solution and Refinement (Self-Validating System)
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Integration & Scaling: Integrate the raw diffraction frames using software like APEX3 or CrysAlisPro. Apply multi-scan absorption corrections to account for the heavy Bromine atom.
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Phase Problem: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT). The heavy Bromine atom will easily phase the rest of the molecule.
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Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
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Validation: The model is self-validating if the final discrepancy index ( R1 ) is < 0.05, the weighted R -factor ( wR2 ) is < 0.15, and the Goodness-of-Fit (GoF) is approximately 1.0. Ensure there is no residual electron density near the heavy atoms.
Crystallographic Workflow Visualization
The following diagram maps the logical progression from compound synthesis to final 3D conformational analysis, illustrating the critical path for structural validation.
Workflow for crystallographic resolution and 3D structural analysis.
Conclusion
The 3D structure of 3-bromo-N,N,2-trimethylbenzamide is a masterclass in sterically driven conformational control. By forcing the amide bond out of the aromatic plane, the molecule achieves a rigid, atropisomeric geometry that is highly prized in modern drug discovery[1]. Furthermore, the strategic placement of the bromine atom not only enables downstream cross-coupling chemistry but also provides a distinct vector for halogen bonding in target protein pockets or crystal lattices. Understanding these crystallographic nuances is essential for any researcher looking to leverage this scaffold in rational drug design.
References
- Molport. "3-bromo-N,N,2-trimethylbenzamide | 1369848-53-2". Molport Database.
- ACS Publications. "C(Aryl) Bond Rotation Barrier in N-Methylbenzamide". The Journal of Physical Chemistry A.
- NUS Pharmacy. "Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors". Bioorganic & Medicinal Chemistry.
- ACS Publications. "Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy". Journal of Medicinal Chemistry.
- ResearchGate. "The intramolecular hydrogen bond in 2-hydroxy-benzamides". Structural Chemistry.
